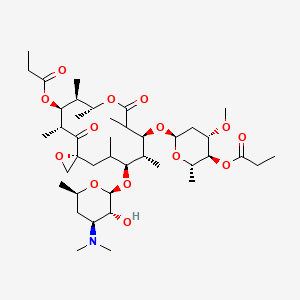

![molecular formula C28H46N2O26S B10860000 (3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)

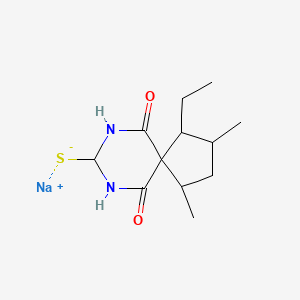

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le roneparstat est un inhibiteur de l'héparanase qui a suscité un intérêt considérable dans la communauté scientifique en raison de ses applications thérapeutiques potentielles. Il s'agit d'une héparine N-acétylée et clivée par un glycol de 15 à 25 kDa, ce qui en fait l'un des inhibiteurs d'héparanase les plus puissants et les plus étudiés . L'héparanase est une enzyme qui clive les chaînes de sulfate d'héparane, qui sont impliquées dans divers processus biologiques tels que l'inflammation, la cicatrisation des plaies et l'invasion tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le roneparstat est synthétisé par un processus qui implique le clivage par un glycol des acides hexuroniques non sulfatés présents dans l'héparine entièrement N-acétylée . Ce processus introduit des groupes fonctionnels biologiques sans altérer l'échafaudage naturel à base d'héparine . La voie de synthèse implique généralement une simple réaction d'oxydoréduction (redox), qui réduit considérablement les propriétés anticoagulantes du composé tout en améliorant son activité inhibitrice de l'héparanase .

Méthodes de production industrielle : La production industrielle du roneparstat implique l'application à grande échelle de la voie de synthèse susmentionnée. Le processus est optimisé pour garantir une cohérence de lot à lot dans le poids moléculaire du produit final . Les méthodes de production sont conçues pour maintenir la forte puissance du roneparstat en tant qu'inhibiteur de l'héparanase, avec une valeur de CI50 d'environ 3 nM .

Analyse Des Réactions Chimiques

Types de réactions : Le roneparstat subit principalement des réactions d'oxydoréduction pendant sa synthèse . Ces réactions sont cruciales pour l'introduction de groupes fonctionnels qui améliorent son activité biologique. De plus, le roneparstat interagit avec l'héparanase par des mécanismes de liaison complexes, qui peuvent impliquer le recrutement d'une ou plusieurs chaînes de roneparstat selon sa concentration .

Réactifs et conditions courants : La synthèse du roneparstat implique l'utilisation de réactifs qui facilitent le clivage par un glycol et la N-acétylation .

Principaux produits formés : Le principal produit formé lors de la synthèse du roneparstat est un inhibiteur de l'héparanase avec des propriétés anticoagulantes considérablement réduites . Ce produit conserve les caractéristiques structurales de l'héparine tout en présentant une activité biologique accrue contre l'héparanase .

Applications de la recherche scientifique

Le roneparstat a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Dans les études précliniques et cliniques, le roneparstat a démontré une activité antitumorale significative, en particulier dans le myélome multiple . Il a également montré un potentiel dans le traitement d'autres cancers et d'affections non oncologiques telles que l'inflammation et la fibrose .

En plus de ses applications thérapeutiques, le roneparstat a été utilisé pour étudier le rôle de l'héparanase dans divers processus biologiques . En inhibant l'héparanase, le roneparstat contribue à élucider le rôle de l'enzyme dans le remodelage de la matrice extracellulaire, l'invasion cellulaire et les métastases tumorales . Cela en fait un outil précieux pour les chercheurs qui s'intéressent aux mécanismes moléculaires sous-jacents à ces processus.

Mécanisme d'action

Le roneparstat exerce ses effets en inhibant l'activité de l'héparanase, une enzyme qui clive les chaînes de sulfate d'héparane . L'activité de l'héparanase a un impact sur la signalisation cellulaire, l'expression des gènes et le remodelage de la matrice extracellulaire au sein du microenvironnement tumoral . En inhibant l'héparanase, le roneparstat réduit l'angiogenèse, la croissance tumorale et les métastases . Il diminue également l'expression de facteurs de croissance tels que le facteur de croissance des hépatocytes, le facteur de croissance de l'endothélium vasculaire et la métalloprotéinase matricielle-9 .

Applications De Recherche Scientifique

Roneparstat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical and clinical studies, Roneparstat has demonstrated significant antitumor activity, particularly in multiple myeloma . It has also shown potential in treating other cancers and non-oncological conditions such as inflammation and fibrosis .

In addition to its therapeutic applications, Roneparstat has been used to study the role of heparanase in various biological processes . By inhibiting heparanase, Roneparstat helps elucidate the enzyme’s role in extracellular matrix remodeling, cell invasion, and tumor metastasis . This makes it a valuable tool for researchers investigating the molecular mechanisms underlying these processes.

Mécanisme D'action

Roneparstat exerts its effects by inhibiting the activity of heparanase, an enzyme that cleaves heparan sulfate chains . Heparanase activity impacts cell signaling, gene expression, and extracellular matrix remodeling within the tumor microenvironment . By inhibiting heparanase, Roneparstat reduces angiogenesis, tumor growth, and metastasis . It also diminishes the expression of growth factors such as hepatocyte growth factor, vascular endothelial growth factor, and matrix metalloproteinase-9 .

Comparaison Avec Des Composés Similaires

Le roneparstat est unique parmi les inhibiteurs de l'héparanase en raison de sa voie de synthèse spécifique et de ses propriétés anticoagulantes réduites . Des composés similaires comprennent le PI-88, le PG545 et le M402, qui présentent également des activités antitumorales et sont en cours d'évaluation dans des essais cliniques pour divers types de cancer . Le processus distinct de clivage par un glycol et la N-acétylation du roneparstat en font un inhibiteur de l'héparanase particulièrement puissant et efficace .

Propriétés

Formule moléculaire |

C28H46N2O26S |

|---|---|

Poids moléculaire |

858.7 g/mol |

Nom IUPAC |

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46N2O26S/c1-7(35)29-13-16(39)15(38)9(3-31)49-27(13)54-21-18(41)22(56-57(46,47)48)28(55-23(21)25(44)45)53-19-10(4-32)50-26(14(17(19)40)30-8(2)36)51-11(5-33)20(24(42)43)52-12(37)6-34/h9-23,26-28,31-34,37-41H,3-6H2,1-2H3,(H,29,35)(H,30,36)(H,42,43)(H,44,45)(H,46,47,48)/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+,19-,20?,21+,22-,23?,26-,27-,28-/m1/s1 |

Clé InChI |

YUQCJZVVMQZBFE-JPUFUMQZSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](OC2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H](CO)C(C(=O)O)O[C@@H](CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3O)NC(=O)C)OC(CO)C(C(=O)O)OC(CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)

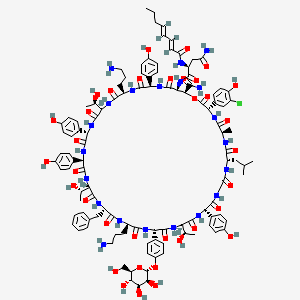

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)

![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)

![(1R,2S,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859981.png)